

N-Allylnoriso-LSD Analogs: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: N-Allylnoriso-LSD

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of **N-Allylnoriso-LSD** analogs, focusing on their interactions with serotonin receptors. The information presented herein is supported by experimental data to facilitate objective analysis and inform future research in the fields of neuroscience and drug development.

Introduction

Lysergic acid diethylamide (LSD) is a potent psychedelic compound that has garnered significant interest for its profound effects on consciousness and its potential therapeutic applications. Modifications to the LSD scaffold have led to the synthesis of numerous analogs, providing valuable tools to probe the molecular pharmacology of serotonin receptors, particularly the 5-HT_{2A} receptor, which is the primary target for psychedelic action. This guide focuses on a specific class of these analogs: **N-Allylnoriso-LSD** and its related N-substituted counterparts. By systematically comparing their binding affinities and functional potencies, we can elucidate the structural determinants of their activity.

Comparative Analysis of Receptor Binding Affinities

The affinity of a compound for a specific receptor is a critical determinant of its pharmacological effects. The following table summarizes the binding affinities (K_i , in nM) of iso-LSD, **N-Allylnoriso-LSD** (AL-LAD), and other relevant N-substituted analogs at various serotonin and dopamine receptors. Lower K_i values indicate a higher binding affinity.

Compound	5-HT1A	5-HT2A	5-HT2C	D1	D2
iso-LSD	>1000	245	>1000	-	-
AL-LAD	-	3.4 - 8.1[1]	-	189[1]	12.3[1]
ETH-LAD	High Affinity	5.1	High Affinity	22.1	4.4
PRO-LAD	High Affinity	High Affinity	High Affinity	-	-
LSD	-	-	-	-	-

Data for iso-LSD from Nichols, D. E. (2018). The binding of iso-LSD to serotonin receptors is significantly lower than that of d-LSD. Data for AL-LAD from a 2017 study by Brandt et al.[1] Data for ETH-LAD from a 2017 study by Brandt et al. PRO-LAD is known to have high affinity for 5-HT1A, 5-HT2A, and 5-HT2C receptors, though specific Ki values were not readily available in the reviewed literature. LSD data is provided as a benchmark for comparison.

Comparative Analysis of Functional Potency

Functional potency (EC50) and efficacy (Emax) are crucial parameters for understanding the biological response elicited by a ligand. The table below presents available data on the functional activity of **N-Allylnoriso-LSD** analogs, primarily from in vivo behavioral assays such as the head-twitch response (HTR) in mice, which is a well-established behavioral proxy for 5-HT2A receptor activation and psychedelic potential.

Compound	Assay	Potency (ED50, nmol/kg)	Relative Potency to LSD
AL-LAD	Mouse Head-Twitch Response	174.9	Slightly less potent
ETH-LAD	Rat Drug Discrimination	More potent (1.6-2.3x)	More potent
PRO-LAD	Rat Drug Discrimination	Similar to LSD	Equipotent
LSD	Mouse Head-Twitch Response	132.8	-

Data for AL-LAD and LSD HTR from Brandt et al. (2017). Data for ETH-LAD and PRO-LAD from Hoffman and Nichols (1985).

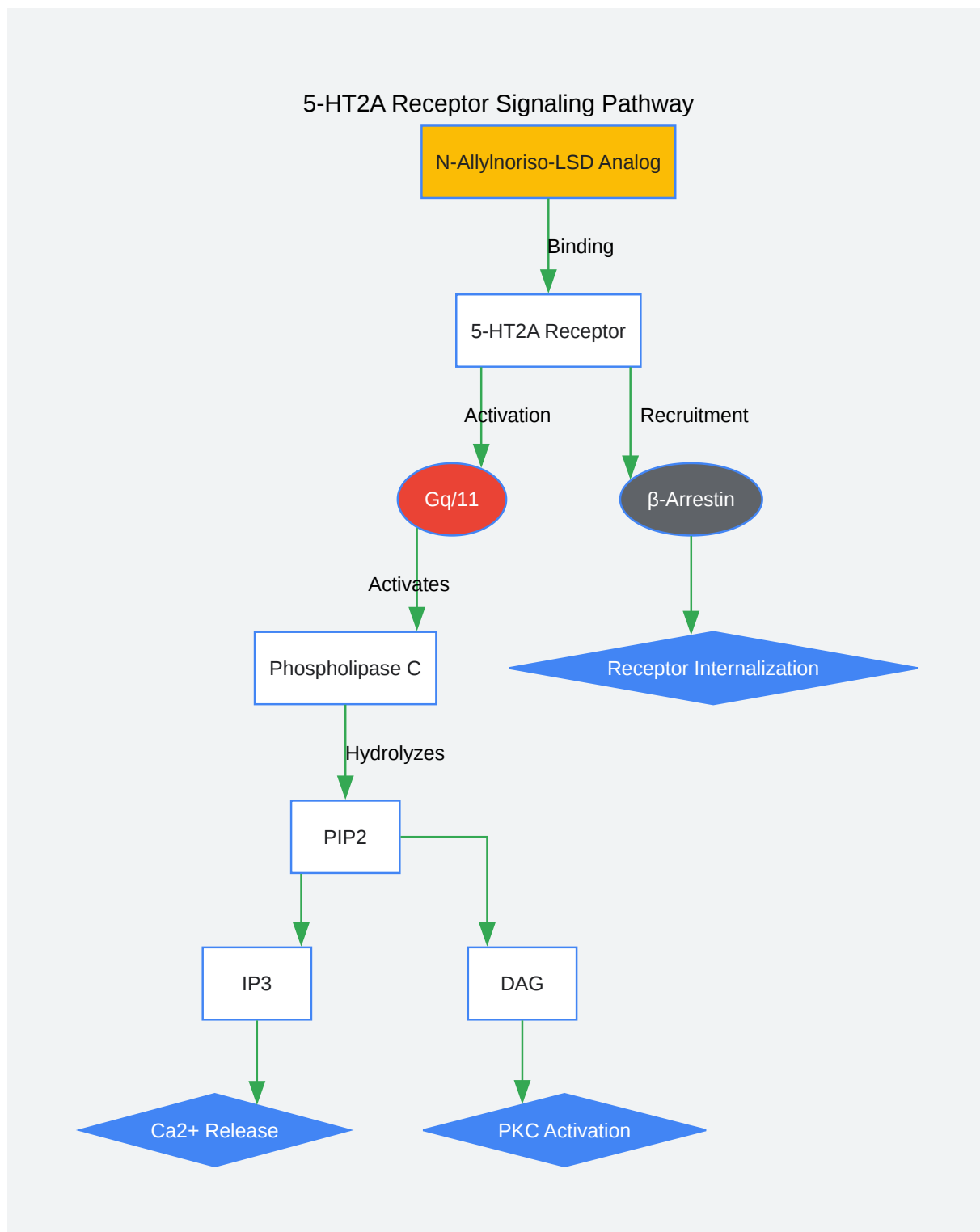
Structure-Activity Relationship Summary

The data presented in this guide highlights key aspects of the structure-activity relationship for **N-Allylnoriso-LSD** analogs:

- **N6-Substitution:** The nature of the substituent at the N6 position of the nor-LSD scaffold significantly influences potency. Small alkyl groups, such as ethyl (in ETH-LAD) and allyl (in AL-LAD), generally maintain or even increase potency compared to the N6-methyl group of LSD. The n-propyl substituent (in PRO-LAD) results in potency comparable to LSD.
- **5-HT_{2A} Receptor Affinity:** N-Allyl and N-ethyl substitutions result in high affinity for the 5-HT_{2A} receptor, which is consistent with their psychedelic-like effects.
- **Dopamine Receptor Affinity:** These analogs also exhibit notable affinity for D1 and D2 dopamine receptors, which may contribute to their overall pharmacological profile.
- **iso-LSD Inactivity:** The stereoisomer iso-LSD shows significantly reduced affinity for serotonin receptors, underscoring the strict stereochemical requirements for high-affinity binding.

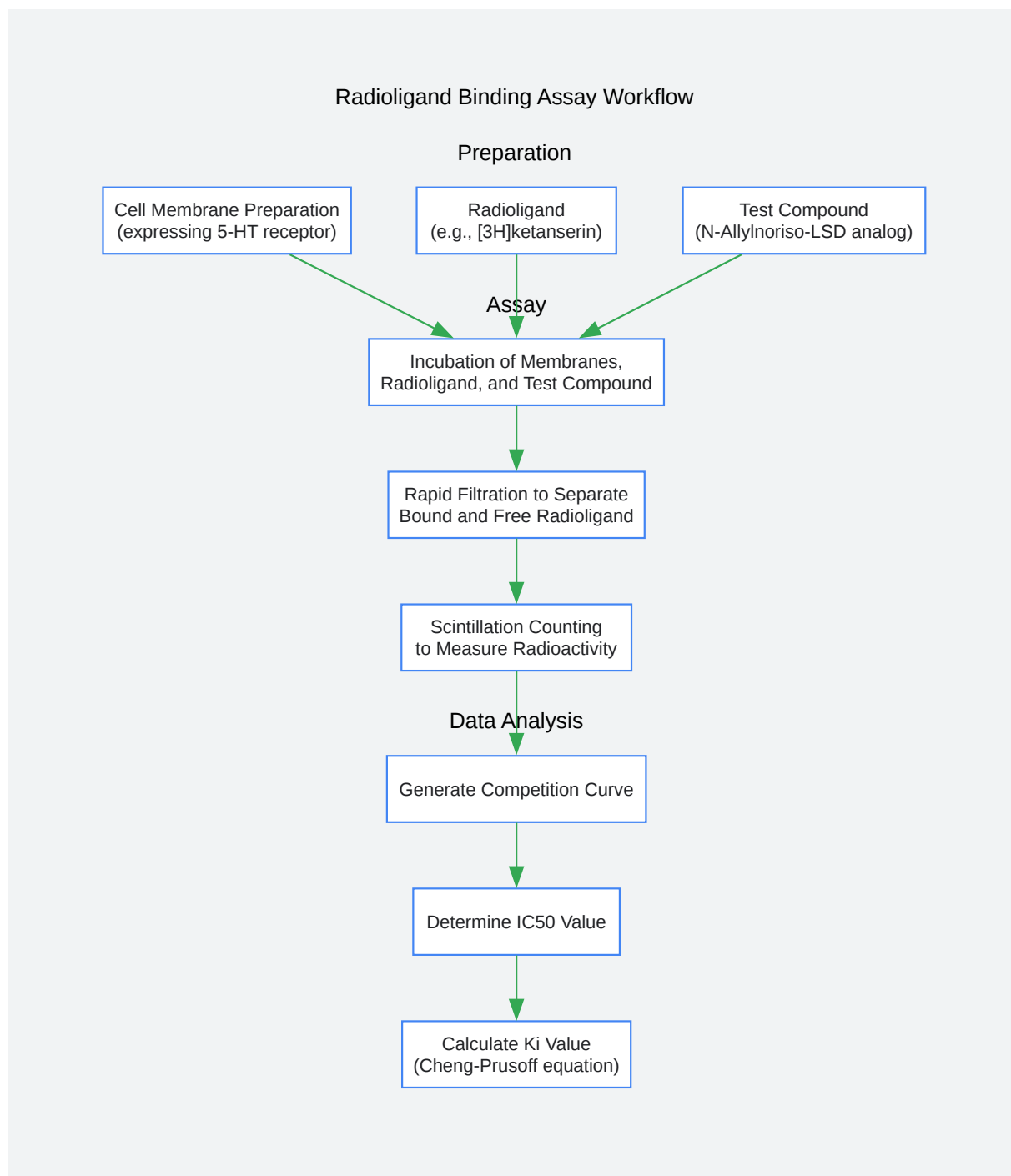
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the primary signaling pathway of the 5-HT_{2A} receptor and a typical experimental workflow for determining receptor binding affinity.



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Figure 1. 5-HT2A Receptor Signaling Cascade.



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Figure 2. Radioligand Binding Assay Workflow.

Experimental Protocols

Radioligand Binding Assay for 5-HT_{2A} Receptor

Objective: To determine the binding affinity (K_i) of **N-Allylnoriso-LSD** analogs for the 5-HT_{2A} receptor.

Materials:

- Cell membranes prepared from a cell line stably expressing the human 5-HT_{2A} receptor (e.g., HEK293 or CHO cells).
- Radioligand: [³H]ketanserin (a 5-HT_{2A} antagonist).
- Non-specific binding control: Mianserin (10 μ M).
- Assay buffer: 50 mM Tris-HCl, pH 7.4.
- Test compounds: **N-Allylnoriso-LSD** analogs dissolved in a suitable solvent (e.g., DMSO).
- Glass fiber filters (e.g., Whatman GF/B).
- Scintillation cocktail and scintillation counter.

Procedure:

- Incubation: In a 96-well plate, combine cell membranes (typically 10-20 μ g of protein), [³H]ketanserin (at a concentration near its K_d , e.g., 1-2 nM), and varying concentrations of the test compound.
- For determining non-specific binding, a separate set of wells will contain the membranes, radioligand, and a high concentration of mianserin.
- Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
- Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

- Wash the filters multiple times with ice-cold assay buffer to remove any unbound radioligand.
- Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
- Data Analysis:
 - Calculate specific binding by subtracting the non-specific binding from the total binding.
 - Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.
 - Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

In Vitro Functional Assay: Calcium Mobilization

Objective: To determine the functional potency (EC₅₀) and efficacy (E_{max}) of **N-Allylnoriso-LSD** analogs at the 5-HT_{2A} receptor.

Materials:

- A cell line stably expressing the human 5-HT_{2A} receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or a bioluminescent calcium indicator (e.g., aequorin).
- Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Test compounds: **N-Allylnoriso-LSD** analogs.
- A reference agonist (e.g., serotonin).
- A plate reader capable of measuring fluorescence or luminescence.

Procedure:

- Cell Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

- **Dye Loading:** If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation.
- **Compound Addition:** Add varying concentrations of the test compounds or the reference agonist to the wells.
- **Signal Detection:** Immediately measure the change in fluorescence or luminescence over time using the plate reader. The activation of the Gq-coupled 5-HT_{2A} receptor leads to an increase in intracellular calcium, resulting in a detectable signal.
- **Data Analysis:**
 - Determine the peak response for each concentration of the test compound.
 - Plot the response as a function of the log of the compound concentration to generate a dose-response curve.
 - Determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response) and the E_{max} (the maximum response) from the curve using non-linear regression analysis.
 - The efficacy of the test compound is often expressed as a percentage of the maximal response produced by the reference agonist (e.g., serotonin).

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References

- 1. AL-LAD - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [N-Allylnoriso-LSD Analogs: A Comparative Guide to Structure-Activity Relationships]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15557244#structure-activity-relationship-of-n-allylnoriso-lsd-analogs]

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